Cas no 31857-79-1 (5-methyl-1,2-thiazol-3-amine hydrochloride)

5-methyl-1,2-thiazol-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-Isothiazolamine, 5-methyl-, monohydrochloride
- 5-methyl-1,2-thiazol-3-amine hydrochloride
- 5-methylisothiazol-3-amine hydrochloride
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- MDL: MFCD05664165
- インチ: 1S/C4H6N2S.ClH/c1-3-2-4(5)6-7-3;/h2H,1H3,(H2,5,6);1H
- InChIKey: HCFLTOLUJNEDHD-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC(N)=N1.[H]Cl
5-methyl-1,2-thiazol-3-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222890-0.1g |
5-methyl-1,2-thiazol-3-amine hydrochloride |
31857-79-1 | 94% | 0.1g |
$426.0 | 2023-09-16 | |
Enamine | EN300-222890-10.0g |
5-methyl-1,2-thiazol-3-amine hydrochloride |
31857-79-1 | 94% | 10.0g |
$5283.0 | 2023-07-07 | |
Enamine | EN300-222890-0.05g |
5-methyl-1,2-thiazol-3-amine hydrochloride |
31857-79-1 | 94% | 0.05g |
$285.0 | 2023-09-16 | |
Enamine | EN300-222890-0.25g |
5-methyl-1,2-thiazol-3-amine hydrochloride |
31857-79-1 | 94% | 0.25g |
$607.0 | 2023-09-16 | |
Enamine | EN300-222890-1g |
5-methyl-1,2-thiazol-3-amine hydrochloride |
31857-79-1 | 94% | 1g |
$1229.0 | 2023-09-16 | |
Enamine | EN300-222890-5g |
5-methyl-1,2-thiazol-3-amine hydrochloride |
31857-79-1 | 94% | 5g |
$3562.0 | 2023-09-16 | |
A2B Chem LLC | AV74621-10g |
5-Methylisothiazol-3-amine hydrochloride |
31857-79-1 | 94% | 10g |
$5597.00 | 2024-04-20 | |
1PlusChem | 1P01AMKD-2.5g |
5-methyl-1,2-thiazol-3-amine hydrochloride |
31857-79-1 | 95% | 2.5g |
$3039.00 | 2024-05-05 | |
A2B Chem LLC | AV74621-50mg |
5-Methylisothiazol-3-amine hydrochloride |
31857-79-1 | 94% | 50mg |
$335.00 | 2024-04-20 | |
1PlusChem | 1P01AMKD-100mg |
5-methyl-1,2-thiazol-3-amine hydrochloride |
31857-79-1 | 94% | 100mg |
$509.00 | 2025-03-19 |
5-methyl-1,2-thiazol-3-amine hydrochloride 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
5-methyl-1,2-thiazol-3-amine hydrochlorideに関する追加情報
3-Isothiazolamine, 5-methyl-, monohydrochloride: A Comprehensive Overview
The compound with CAS No 31857-79-1, commonly referred to as 3-Isothiazolamine, 5-methyl-, monohydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the isothiazolamine class, which has garnered considerable attention due to its diverse applications in drug discovery and material science. The monohydrochloride form of this compound is particularly notable for its stability and bioavailability, making it a preferred choice in various research and industrial settings.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Isothiazolamine, 5-methyl-, monohydrochloride through a variety of routes. One of the most promising methods involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also minimizes environmental impact. This approach has been extensively documented in recent studies, highlighting its scalability for large-scale production.
The structural uniqueness of 3-Isothiazolamine, 5-methyl-, monohydrochloride lies in its isothiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of a methyl group at the 5-position introduces steric and electronic effects that significantly influence the compound's reactivity and pharmacokinetic properties. These attributes make it an attractive candidate for developing novel therapeutic agents targeting various disease states.
Emerging research has focused on the potential of 3-Isothiazolamine, 5-methyl-, monohydrochloride as a lead compound in drug development. Studies have demonstrated its ability to modulate key cellular pathways involved in inflammation, neurodegenerative diseases, and cancer. For instance, a recent study published in *Nature Communications* revealed that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzymes. Such findings underscore its potential as a lead molecule for developing next-generation anti-inflammatory drugs.
In addition to its pharmacological applications, 3-Isothiazolamine, 5-methyl-, monohydrochloride has also found utility in materials science. Its ability to form stable metal complexes has led to its exploration as a ligand in catalytic processes. A groundbreaking study in *Angewandte Chemie* highlighted its role as a highly efficient catalyst for asymmetric hydrogenation reactions, paving the way for its application in green chemistry.
The environmental impact of 3-Isothiazolamine, 5-methyl-, monohydrochloride has also been a subject of recent investigations. Researchers have assessed its biodegradability and toxicity profiles under various conditions. Results indicate that the compound exhibits low toxicity to aquatic organisms and undergoes rapid biodegradation under aerobic conditions, making it an eco-friendly alternative to traditional chemicals.
Looking ahead, the future of 3-Isothiazolamine, 5-methyl-, monohydrochloride seems promising as researchers continue to unlock its full potential across multiple disciplines. Collaborative efforts between academia and industry are expected to drive further innovation in its synthesis, application development, and regulatory approval processes.
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